molecular formula C14H21BO3 B1323458 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-63-1

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1323458
CAS RN: 214360-63-1
M. Wt: 248.13 g/mol
InChI Key: KMHWSWITVAWIEB-UHFFFAOYSA-N
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Description

The compound 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that is of interest due to its potential applications in organic synthesis and material science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemistry of such boron heterocycles.

Synthesis Analysis

The synthesis of related boron heterocycles typically involves the reaction of organic substrates with boron-containing reagents. For example, one study describes the formation of a boron heterocycle by reacting a benzyl ketone with boron tribromide, followed by treatment with water . Another synthesis approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods highlight the versatility of boron chemistry in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of boron heterocycles is often characterized by X-ray crystallography. For instance, a related compound crystallized in the monoclinic space group, with no significant intramolecular or intermolecular interactions observed with the Lewis acidic boron atom . Another compound exhibited a tetracoordinated boron atom, indicating the presence of a trioxoammoniumborate structure . These findings suggest that the boron atom in such compounds can adopt various coordination environments.

Chemical Reactions Analysis

Boron heterocycles can undergo a variety of chemical reactions. One study reports the reaction of a boron heterocycle with iodine in aqueous sodium hydroxide to yield a second oxaboracycle . Another reaction involves the coupling with bromobenzene in the presence of a palladium catalyst . These reactions demonstrate the reactivity of the boron center and its ability to form new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron heterocycles can be deduced from their molecular structures and reactivity patterns. For example, the chair conformation of a dioxane ring with an equatorial orientation of substituents was determined by NMR and X-ray diffraction . Computational methods such as DFT can also be used to predict the free conformational energy and optimal conformation of such molecules . These studies provide valuable information on the stability and conformational preferences of boron heterocycles.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various synthetic processes. For instance, it has been used in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds show inhibitory activity against serine proteases like thrombin and display unique characteristics in both solid state and solution, such as weak N–B coordination (Spencer et al., 2002).
  • The compound has also been synthesized by reacting 1-(hex-1-yn-1-yl­oxy)-3-methyl­benzene with 4,4,5,5-tetra­methyl-1,3,2-dioxaborolane. Its molecular structure, characterized by a dioxaborolane ring with a twisted conformation, has been extensively studied (Li & Wang, 2016).

Applications in Material Science

  • This compound has potential applications in the development of new materials. For example, a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, demonstrating potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyene synthesis. These derivatives are being investigated for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Bioorganic and Medicinal Chemistry

  • In bioorganic and medicinal chemistry, derivatives of this compound have been synthesized and investigated for their potential biological activities. For example, pinacolyl boronate-substituted stilbenes have been synthesized, showing inhibitory effects on lipogenesis and cholesterol biosynthesis in mammalian hepatocytes. This indicates potential applications in lipid-lowering drug development (Das et al., 2011).

Photoluminescent Materials

  • The compound has also found applications in the synthesis of photoluminescent materials. A new 4-substituted pyrene derivative, designed by introducing phenyl boronic ester to the precursor 4-hydroxylpyrene, displayed sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells (Nie et al., 2020).

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-9-11(7-8-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHWSWITVAWIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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